2-[(Phenylmethoxy)methyl]butanoic Acid
Description
2-[(Phenylmethoxy)methyl]butanoic Acid is a butanoic acid derivative featuring a phenylmethoxy methyl (-CH₂-O-CH₂-C₆H₅) substituent at the second carbon of the carboxylic acid backbone. These compounds are typically utilized in pharmaceutical intermediates, chiral reagents, or bioactive molecules due to their functional group diversity and stereochemical complexity .
Properties
CAS No. |
1598357-06-2 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(phenylmethoxymethyl)butanoic acid |
InChI |
InChI=1S/C12H16O3/c1-2-11(12(13)14)9-15-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,13,14) |
InChI Key |
SVTBTHXQNBOQBT-UHFFFAOYSA-N |
SMILES |
CCC(COCC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CCC(COCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer esterification, where butanoic acid reacts with an alcohol in the presence of a strong acid catalyst . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of 2-(Phenylmethoxymethyl)butanoic acid often employs large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The choice of reagents and conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylmethoxymethyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenylmethoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
2-(Phenylmethoxymethyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Phenylmethoxymethyl)butanoic acid involves its interaction with specific molecular targets and pathways. The phenylmethoxymethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical parameters of analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight | CAS RN | Physical State | Storage Conditions | Key Functional Groups |
|---|---|---|---|---|---|---|
| 2-[(Benzyloxy)methyl]-2-ethylbutanoic acid | C₁₄H₂₀O₃ | 236.31 | 1871441-31-4 | Oil | Room Temperature | Phenylmethoxy, ethyl branch |
| (2S)-2-[[(Phenylmethoxy)carbonyl]amino]butanoic acid | C₁₂H₁₅NO₅ | 253.25 | 42918-86-5 | Solid (inferred) | Not specified | Phenylmethoxy carbonyl, amino |
| 2-[2-(sec-Butyl)phenoxy]butanoic acid | C₁₄H₂₀O₃ | 236.31 | 915921-89-0 | Not specified | Not specified | Phenoxy, sec-butyl substituent |
| (R)-(-)-2-Methoxy-2-phenylacetic acid | C₉H₁₀O₃ | 166.17 | 3966-32-3 | Crystalline | Standard laboratory | Methoxy, phenylacetyl |
| 4-Methoxy-2,4-dioxobutanoic acid | C₅H₆O₅ | 146.10 | 39815-78-6 | Not specified | Handle with precautions | Methoxy, dioxo groups |
Key Observations :
- Branched vs. Linear Chains: Compounds like 2-[(benzyloxy)methyl]-2-ethylbutanoic acid () exhibit increased hydrophobicity due to ethyl branching, whereas linear analogs (e.g., phenylacetic acid derivatives) have lower molecular weights and higher solubility .
- Functional Group Impact: The phenylmethoxy group enhances steric hindrance and lipophilicity, influencing reactivity and bioavailability. In contrast, dioxo groups (e.g., 4-Methoxy-2,4-dioxobutanoic acid) increase electrophilicity and metabolic instability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
